Cas no 87871-09-8 (1H-Imidazo[4,5-c]pyridine-1-ethanol,4-amino-b-hexyl-a-methyl-, (aR,bS)-rel-)
87871-09-8 structure
Product Name:1H-Imidazo[4,5-c]pyridine-1-ethanol,4-amino-b-hexyl-a-methyl-, (aR,bS)-rel-
Numero CAS:87871-09-8
MF:C15H24N4O
MW:276.377263069153
CID:723578
PubChem ID:3036121
Update Time:2025-04-19
1H-Imidazo[4,5-c]pyridine-1-ethanol,4-amino-b-hexyl-a-methyl-, (aR,bS)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Imidazo[4,5-c]pyridine-1-ethanol,4-amino-b-hexyl-a-methyl-, (aR,bS)-rel-
- (2R,3S)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)nonan-2-ol
- 9-(2-hydroxy-3-nonyl)-3-deazaadenine
- 3-Deaza-ehna
- 9FRF2ZJ35M
- 4-Amino-1-(2-hydroxy-3-nonyl)-1H-imidazo(4,5-c)pyridine
- 9-(2-HYDROXY-3-NONYL)-3-DEAZAADENINE, ERYTHRO-
- (2R,3S)-3-(4-Amino-1H-imidazo(4,5-c)pyridin-1-yl)-2-nonanol
- Q27272496
- 1H-IMIDAZO(4,5-C)PYRIDINE-1-ETHANOL, 4-AMINO-.BETA.-HEXYL-.ALPHA.-METHYL-, (R*,S*)-
- erythro-9-(2-Hydroxy-3-nonyl)-3-deazaadenine
- HWC-09
- 1H-IMIDAZO(4,5-C)PYRIDINE-1-ETHANOL, 4-AMINO-.BETA.-HEXYL-.ALPHA.-METHYL-, (.ALPHA.R,.BETA.S)-REL-
- 87871-09-8
- UNII-9FRF2ZJ35M
- DTXSID90236674
- 1H-Imidazo(4,5-c)pyridine-1-ethanol, 4-amino-beta-hexyl-alpha-methyl-, (R*,S*)-(+-)-
-
- Inchi: 1S/C15H24N4O/c1-3-4-5-6-7-12(11(2)20)19-10-18-14-13(19)8-9-17-15(14)16/h8-12,20H,3-7H2,1-2H3,(H2,16,17)/t11-,12+/m1/s1
- Chiave InChI: DAWSASDELFSMFB-NEPJUHHUSA-N
- Sorrisi: O[C@H](C)[C@H](CCCCCC)N1C=NC2C(N)=NC=CC1=2
Proprietà calcolate
- Massa esatta: 276.195011
- Massa monoisotopica: 276.195011
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 7
- Complessità: 289
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 77
- XLogP3: 2.6
Proprietà sperimentali
- Densità: 1.2
- Punto di ebollizione: 477.3°C at 760 mmHg
- Punto di infiammabilità: 242.5°C
- Indice di rifrazione: 1.604
1H-Imidazo[4,5-c]pyridine-1-ethanol,4-amino-b-hexyl-a-methyl-, (aR,bS)-rel- Letteratura correlata
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
87871-09-8 (1H-Imidazo[4,5-c]pyridine-1-ethanol,4-amino-b-hexyl-a-methyl-, (aR,bS)-rel-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso